molecular formula C11H12Cl2O B13616510 (1-(2,5-Dichlorobenzyl)cyclopropyl)methanol

(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol

Cat. No.: B13616510
M. Wt: 231.11 g/mol
InChI Key: QPXGGWZXPZHASJ-UHFFFAOYSA-N
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Description

(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 2,5-dichlorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,5-Dichlorobenzyl)cyclopropyl)methanol typically involves the reaction of 2,5-dichlorobenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimization of reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of (1-(2,5-Dichlorobenzyl)cyclopropyl)aldehyde or (1-(2,5-Dichlorobenzyl)cyclopropyl)carboxylic acid.

    Reduction: Formation of (1-(2,5-Dichlorobenzyl)cyclopropyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2,5-Dichlorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol
  • (1-(2,6-Dichlorobenzyl)cyclopropyl)methanol
  • (1-(3,5-Dichlorobenzyl)cyclopropyl)methanol

Uniqueness

(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol is unique due to the specific positioning of the dichloro substituents on the benzyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

[1-[(2,5-dichlorophenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C11H12Cl2O/c12-9-1-2-10(13)8(5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2

InChI Key

QPXGGWZXPZHASJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CC(=C2)Cl)Cl)CO

Origin of Product

United States

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